molecular formula C18H17N3O3 B12167817 4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide

4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B12167817
M. Wt: 323.3 g/mol
InChI Key: PNKIPKOANNHFAR-UHFFFAOYSA-N
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Description

4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and hydroxylamine.

    Attachment of the Pyridinyl Ethyl Group: The pyridinyl ethyl group can be attached via a nucleophilic substitution reaction using 4-bromopyridine and an appropriate base.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of a quinoline-3-carboxylic acid derivative.

    Reduction: Formation of a quinoline-3-amine derivative.

    Substitution: Formation of a quinoline derivative with a different substituent at the methoxy position.

Scientific Research Applications

4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the methoxy and pyridinyl ethyl groups.

    6-methoxyquinoline-3-carboxamide: Lacks the hydroxy and pyridinyl ethyl groups.

    N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide: Lacks the hydroxy and methoxy groups.

Uniqueness

4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide is unique due to the presence of both hydroxy and methoxy groups, as well as the pyridinyl ethyl substituent. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

6-methoxy-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-24-13-2-3-16-14(10-13)17(22)15(11-21-16)18(23)20-9-6-12-4-7-19-8-5-12/h2-5,7-8,10-11H,6,9H2,1H3,(H,20,23)(H,21,22)

InChI Key

PNKIPKOANNHFAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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